2-Nitro-4-(trifluoromethoxy)phenyl trifluoromethanesulphonate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-4-(trifluoromethoxy)phenyl trifluoromethanesulphonate typically involves the introduction of trifluoromethoxy and trifluoromethanesulphonate groups onto a nitro-substituted phenyl ring. One common method involves the reaction of 2-nitro-4-(trifluoromethoxy)phenol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonate ester .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, ensuring the availability of high-purity starting materials, and optimizing reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Nitro-4-(trifluoromethoxy)phenyl trifluoromethanesulphonate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The trifluoromethanesulphonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation: The phenyl ring can undergo oxidation reactions, leading to the formation of quinones or other oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, or chemical reductants like tin(II) chloride, can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Major Products Formed
Nucleophilic Substitution: Substituted phenyl derivatives depending on the nucleophile used.
Reduction: 2-Amino-4-(trifluoromethoxy)phenyl trifluoromethanesulphonate.
Oxidation: Various oxidized phenyl derivatives, potentially including quinones.
Scientific Research Applications
2-Nitro-4-(trifluoromethoxy)phenyl trifluoromethanesulphonate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Nitro-4-(trifluoromethoxy)phenyl trifluoromethanesulphonate involves its reactivity towards nucleophiles and its ability to undergo reduction and oxidation reactions. The trifluoromethanesulphonate group acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds. The nitro group can be reduced to an amino group, which can further participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Nitro-4-(trifluoromethyl)phenol: Similar structure but lacks the trifluoromethanesulphonate group.
4-Nitrophenyl trifluoromethanesulphonate: Similar structure but lacks the trifluoromethoxy group.
Uniqueness
2-Nitro-4-(trifluoromethoxy)phenyl trifluoromethanesulphonate is unique due to the presence of both trifluoromethoxy and trifluoromethanesulphonate groups on the same molecule.
Properties
IUPAC Name |
[2-nitro-4-(trifluoromethoxy)phenyl] trifluoromethanesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F6NO6S/c9-7(10,11)20-4-1-2-6(5(3-4)15(16)17)21-22(18,19)8(12,13)14/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNNXGLJQEXWGAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)[N+](=O)[O-])OS(=O)(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F6NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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